![molecular formula C19H15BrN2O4 B4935208 2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAVB and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of BFAVB is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. BFAVB inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, BFAVB has been found to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in Alzheimer's disease's pathogenesis.
Biochemical and Physiological Effects:
BFAVB has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BFAVB has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, BFAVB has been found to inhibit the activity of acetylcholinesterase, which is involved in Alzheimer's disease's pathogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BFAVB in lab experiments include its potential to exhibit anticancer, antifungal, and antibacterial activity. Additionally, BFAVB has shown potential in the treatment of Alzheimer's disease. However, the limitations of using BFAVB in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
For BFAVB include further studies to determine its mechanism of action and potential side effects. Additionally, studies should be conducted to determine its effectiveness in treating various types of cancer and other diseases. Furthermore, studies should be conducted to determine the optimal dosage and administration of BFAVB for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BFAVB involves several steps, including the condensation of 2-furylcarboxaldehyde with 2-furylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The product is then subjected to bromination and further reaction with N-(2-aminoethyl)-2-furamide to obtain BFAVB.
Applications De Recherche Scientifique
BFAVB has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer activity, specifically against breast cancer cells. BFAVB has also shown potential in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta peptides, which are associated with the disease's pathogenesis. Additionally, BFAVB has been found to possess antifungal and antibacterial properties.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-16-8-2-1-7-15(16)18(23)22-17(11-13-5-3-9-25-13)19(24)21-12-14-6-4-10-26-14/h1-11H,12H2,(H,21,24)(H,22,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUBAWGQBKKCT-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
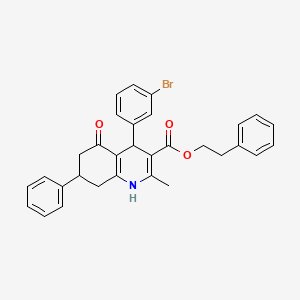
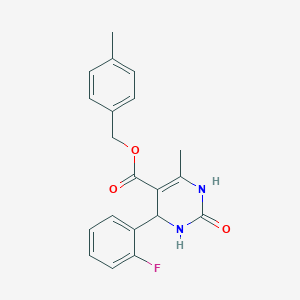
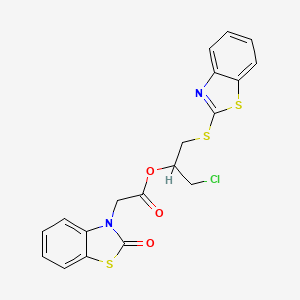
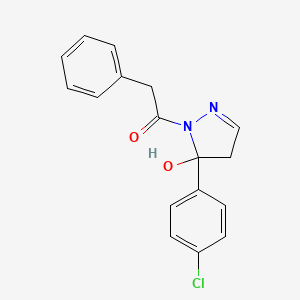
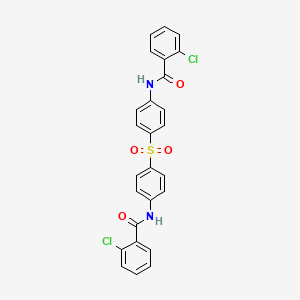
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)